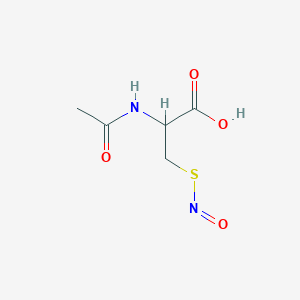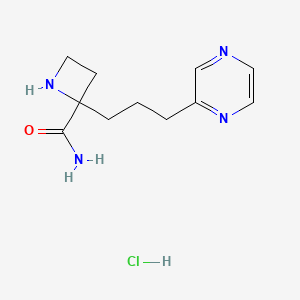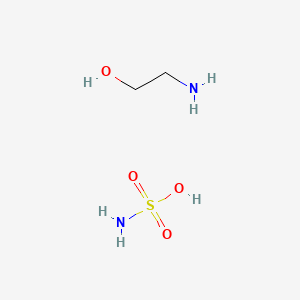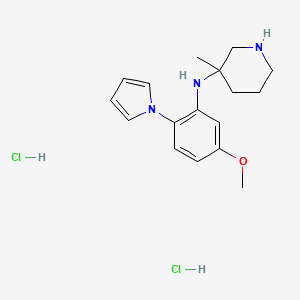
Ppack, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ppack, dihydrochloride involves the reaction of D-phenylalanyl-L-prolyl-L-arginine with chloromethyl ketone under acidic conditions. The reaction is typically carried out in an aqueous solution at a low temperature to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ppack, dihydrochloride primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It reacts with nucleophiles such as amines and thiols, leading to the formation of substituted products .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include amines, thiols, and other nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from the reactions of this compound are substituted derivatives, where the chloromethyl group is replaced by the nucleophile .
Aplicaciones Científicas De Investigación
Ppack, dihydrochloride is extensively used in scientific research due to its potent inhibitory effects on thrombin. Some of its applications include:
Biochemistry: Used to study the role of thrombin in coagulation and thrombosis.
Medicine: Investigated for its potential use as an anticoagulant to prevent blood clot formation.
Biology: Utilized in experiments to dissect the contributions of thrombin to various biological processes.
Industry: Employed in the development of diagnostic assays for thrombin activity.
Mecanismo De Acción
Ppack, dihydrochloride acts by covalently binding to the active site serine residue of thrombin, effectively blocking its enzymatic activity. This inhibition prevents thrombin from converting fibrinogen into fibrin, thereby halting the formation of blood clots . The compound forms a tetrahedral complex with thrombin, which further binds to and saturates high-affinity thrombin receptors .
Comparación Con Compuestos Similares
Ppack, dihydrochloride is unique due to its high selectivity and irreversible inhibition of thrombin. Similar compounds include:
Antipain, dihydrochloride: Another protease inhibitor with a different mechanism of action.
MDL-12,330A, hydrochloride: A selective inhibitor of adenylate cyclase.
PPACK II, trifluoroacetate salt: A variant of Ppack with similar inhibitory properties.
These compounds differ in their target enzymes and mechanisms of action, highlighting the specificity and uniqueness of this compound in thrombin inhibition.
Propiedades
Fórmula molecular |
C21H33Cl3N6O3 |
|---|---|
Peso molecular |
523.9 g/mol |
Nombre IUPAC |
1-(2-amino-3-phenylpropanoyl)-N-[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H31ClN6O3.2ClH/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;;/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);2*1H |
Clave InChI |
XKDCRQWZLPWLFG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide](/img/structure/B12297541.png)
![N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12297544.png)
![N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide](/img/structure/B12297545.png)


![2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12297557.png)
![Ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12297560.png)



![[(3R)-3-fluoro-3-piperidyl]methanol;hydrochloride](/img/structure/B12297586.png)
![2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid](/img/structure/B12297597.png)
